ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
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Overview
Description
Compound “ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the reaction of precursor molecules under controlled temperature and pressure conditions. The use of catalysts and solvents is crucial to ensure the desired yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Compound “ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of compound “ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, inducing conformational changes that affect their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compared to similar compounds, “ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” exhibits unique properties that make it distinct. Its reactivity, stability, and interaction with specific molecular targets set it apart from other compounds in its class. These unique characteristics contribute to its wide range of applications and make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
ethyl 2-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-2-14-8(13)6-4(11)3-5(12)10-7(6)9/h3H,2H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMKYZWQQAAKRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=CC1=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=CC1=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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